2-(4-methylphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
Description
The compound 2-(4-methylphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine belongs to the pyrazolo[1,5-a]pyrazine class, a fused heterocyclic scaffold known for its versatility in medicinal chemistry. This derivative features a 4-methylphenyl group at position 2 and a (3-methylbenzyl)sulfanyl moiety at position 4.
Properties
IUPAC Name |
2-(4-methylphenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-15-6-8-18(9-7-15)19-13-20-21(22-10-11-24(20)23-19)25-14-17-5-3-4-16(2)12-17/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYPLOONIXXCOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methylphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a member of the pyrazolo family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.43 g/mol. The structure includes a pyrazolo ring system with various substituents that enhance its biological profile.
Biological Activity Overview
Research indicates that compounds within the pyrazolo family exhibit a range of biological activities, including:
- Anticancer Activity : Many pyrazolo derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : These compounds have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound may interact with specific enzymes or receptors, altering their activity and leading to downstream effects on cellular signaling pathways.
- Receptor Modulation : It may act as a modulator for various receptors involved in disease processes, including those related to cancer and inflammation.
Research Findings
Recent studies have evaluated the biological activity of similar pyrazolo compounds. For instance:
- A study found that pyrazolo[1,5-a]pyrimidines exhibited significant anticancer activity against human cancer cell lines such as MCF-7 and K-562, suggesting that structural modifications can enhance efficacy against specific targets .
- Other research highlighted the anti-inflammatory properties of pyrazole derivatives, showing their potential in treating conditions like arthritis and other inflammatory disorders .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that certain pyrazolo compounds inhibited the growth of cancer cells by inducing apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : Pyrazolo derivatives were tested in animal models for their ability to reduce edema and inflammation markers, indicating their potential use in therapeutic settings.
Comparative Analysis
The following table summarizes the biological activities of selected pyrazolo derivatives compared to this compound:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C18H18N4S | Anticancer, Anti-inflammatory |
| 4-Methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one | C20H18N4 | Potent modulator of metabotropic glutamate receptors |
| N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | C20H17ClN4 | Anticancer activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of key analogs is summarized below:
*Estimated based on substituent contributions.
†Reported values.
Key Observations
Electron-Donating vs. Withdrawing Groups :
- The target compound’s methyl groups (electron-donating) increase lipophilicity compared to methoxy (polar) or chloro (electron-withdrawing) analogs .
- Fluorine in the 3-fluorobenzyl analog () may enhance metabolic stability but reduce solubility .
Biological Activity Trends :
- Pyrazolo[1,5-a]pyrimidine derivatives with chlorophenyl groups (e.g., IC₅₀ = 15.3 µM against MCF-7 cells) highlight the importance of halogen substituents in anticancer activity .
- Sulfanyl-linked compounds, such as thioacetamide derivatives (), show affinity for kinase targets, suggesting the target compound’s sulfanyl group may similarly modulate binding .
Synthetic Accessibility :
- Suzuki-Miyaura cross-coupling () and nucleophilic substitution are common methods for introducing aryl and sulfanyl groups, respectively . The target compound’s synthesis likely follows analogous routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
